(S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylicacid
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Overview
Description
(S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a carboxylic acid functional group
Preparation Methods
The synthesis of (S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate β-keto ester.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step often involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the fluorine atom: This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the methoxy group: This step typically involves methylation using reagents like methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
(S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
(S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and receptors.
Biological Research: The compound can be used as a fluorescent probe for studying intracellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of (S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . Additionally, its fluorophore properties allow it to interact with cellular components, making it useful for imaging and diagnostic applications .
Comparison with Similar Compounds
Similar compounds to (S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity and potential therapeutic applications.
Pyrazolo[1,5-a]pyrimidine-based fluorophores: These compounds are used in material science for their tunable photophysical properties and applications in optoelectronics.
The uniqueness of (S)-2-Fluoro-7-(1-methoxy-2-methylpropyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H14FN3O3 |
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Molecular Weight |
267.26 g/mol |
IUPAC Name |
2-fluoro-7-[(1S)-1-methoxy-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C12H14FN3O3/c1-6(2)11(19-3)10-7(12(17)18)5-14-9-4-8(13)15-16(9)10/h4-6,11H,1-3H3,(H,17,18)/t11-/m0/s1 |
InChI Key |
KZXMJCRWTMDKNU-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=C(C=NC2=CC(=NN21)F)C(=O)O)OC |
Canonical SMILES |
CC(C)C(C1=C(C=NC2=CC(=NN21)F)C(=O)O)OC |
Origin of Product |
United States |
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